(2-(2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-acetic acid
Overview
Description
(2-(2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-acetic acid is a complex organic compound characterized by its multiple ethoxy and tetrahydropyran-2-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-acetic acid typically involves multiple steps. One common method starts with the protection of ethylene glycol using tetrahydropyran to form tetrahydropyran-2-yloxy-ethanol. This intermediate is then reacted with ethylene oxide to introduce additional ethoxy groups. Finally, the resulting compound is subjected to carboxylation to form the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(2-(2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-(2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2-(2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-acetic acid involves its interaction with specific molecular targets. The compound’s multiple ethoxy groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(2-{2-[2-(Methoxy)-ethoxy]-ethoxy}-ethoxy)-acetic acid: Similar structure but with methoxy groups instead of tetrahydropyran-2-yloxy groups.
(2-{2-[2-(Ethoxy)-ethoxy]-ethoxy}-ethoxy)-acetic acid: Similar structure with ethoxy groups.
Uniqueness
(2-(2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-acetic acid is unique due to the presence of tetrahydropyran-2-yloxy groups, which provide additional steric hindrance and potential for specific interactions. This uniqueness can lead to different reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O7/c14-12(15)11-18-8-7-16-5-6-17-9-10-20-13-3-1-2-4-19-13/h13H,1-11H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAISJVRBDNCEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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